molecular formula C7H9N3O2 B1373437 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid CAS No. 548773-13-3

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid

Cat. No.: B1373437
CAS No.: 548773-13-3
M. Wt: 167.17 g/mol
InChI Key: MWCIFNSXTVBSQE-UHFFFAOYSA-N
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Description

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, particularly in nucleic acids. This compound is characterized by its amino group at the second position, two methyl groups at the fourth and sixth positions, and a carboxylic acid group at the fifth position on the pyrimidine ring.

Mechanism of Action

Target of Action

It has been used in the synthesis of organic single crystals for non-linear optical (nlo) applications .

Mode of Action

It is known that the compound can interact with other molecules through hydrogen bonds . This interaction could potentially influence its mode of action.

Result of Action

It has been used in the synthesis of organic single crystals for non-linear optical (nlo) applications . This suggests that the compound may have interesting optical properties.

Action Environment

The action, efficacy, and stability of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound has been successfully grown as a single crystal using water as a solvent in a slow evaporation method . This suggests that the compound’s action and stability may be influenced by factors such as solvent type and evaporation rate.

Preparation Methods

The synthesis of 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 2-amino-4,6-dimethylpyrimidine with a carboxylating agent under controlled conditions. For instance, the compound can be synthesized by reacting 2-amino-4,6-dimethylpyrimidine with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction typically requires heating and stirring to ensure complete conversion.

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields.

Chemical Reactions Analysis

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: The amino group and methyl groups on the pyrimidine ring can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    2-Amino-4,6-dimethylpyrimidine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    2-Amino-4,6-dimethylpyrimidine-5-carboxamide: Contains a carboxamide group instead of a carboxylic acid group, which can alter its reactivity and biological activity.

    2-Amino-5-bromo-4,6-dimethylpyrimidine:

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-amino-4,6-dimethylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-3-5(6(11)12)4(2)10-7(8)9-3/h1-2H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCIFNSXTVBSQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20697173
Record name 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548773-13-3
Record name 2-Amino-4,6-dimethylpyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20697173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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